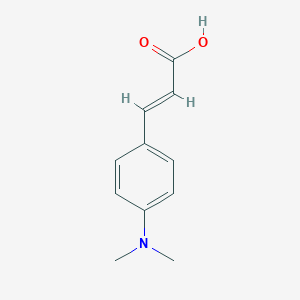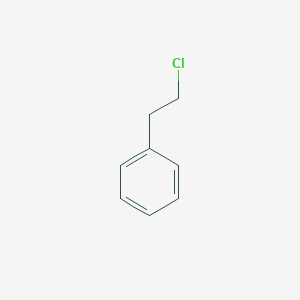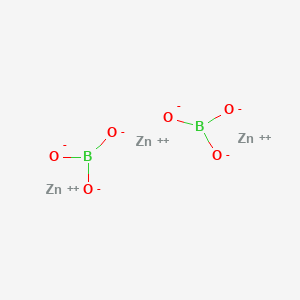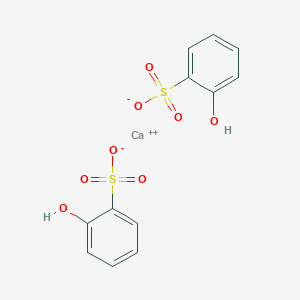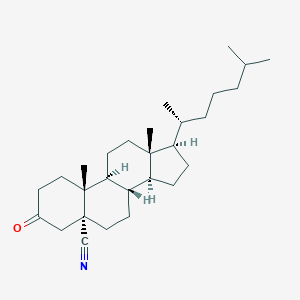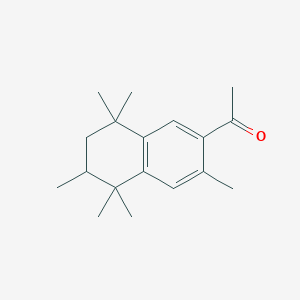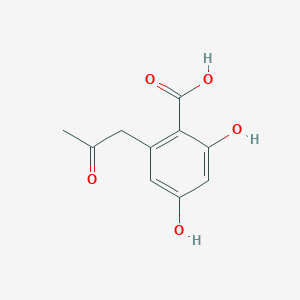
Naphthenic acids, copper salts
Übersicht
Beschreibung
“Naphthenic acids, copper salts” or “Copper Naphthenate” is a copper source that is soluble in organic solvents as an organometallic compound . It is a dark green viscous liquid . It is generally immediately available in most volumes .
Synthesis Analysis
The formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to the performance and integrity of these processes and facilities . The conventional method for the inhibition of metal naphthenates, which relies on suppressing the deprotonation of naphthenic acids by common ion effect, is no longer tenable because it exacerbates internal corrosion problems in topside facilities .
Molecular Structure Analysis
The molecular weight, structure, and polarity of naphthenic acids influence their behavior and partition coefficient . Solubility, oil–water partition coefficient, and interfacial activity of naphthenic acids all decrease as molecular weight increases .
Chemical Reactions Analysis
The formation of metal naphthenates is a significant issue in the oilfield. These organic salts form at the oil–water interface during separation processes, and their manual removal is difficult and expensive . Current industry focus is on the development of effective surface active agents for inhibition of naphthenates .
Physical And Chemical Properties Analysis
Naphthenic acids (NAs) are compounds naturally present in most petroleum sources comprised of complex mixtures with a highly variable composition depending on their origin . Their occurrence in crude oil can cause severe corrosion problems and catalysts deactivation, decreasing oil quality and consequently impacting its productivity and economic value .
Wissenschaftliche Forschungsanwendungen
Oilfield Metal Naphthenate Formation and Mitigation
Naphthenic acids, copper salts are involved in the formation of metal naphthenates in oilfields . These compounds are emulsion stabilizers and equipment foulers, which can negatively impact the performance and integrity of oilfield processes and facilities . The industry is currently focusing on the development of effective surface active agents for the inhibition of naphthenates .
Total Acid Number Reduction
Naphthenic acids, copper salts are used in the reduction of the Total Acid Number (TAN) in heavy oils . This process involves the use of supercritical fluids and ionic liquids . The reduction of TAN is important as high TAN values can lead to corrosion problems within oil refineries .
Wood Preservation
Copper naphthenate has a long history of use as a heavy-duty wood preservative . It helps protect wood from decay, insects, and marine borers, making it suitable for use in various applications such as utility poles, fence posts, and lumber .
Corrosion Inhibition
Naphthenic acids, copper salts can be used as corrosion inhibitors . They can form protective layers on the surface of metals, preventing corrosive substances from causing damage .
Environmental Compliance
In the oil industry, the separation of hydrocarbons from produced water is critical for environmental compliance . Naphthenic acids, copper salts play a role in this process, helping to ensure that the water discharged meets environmental standards .
Product Quality Assurance
The presence of naphthenic acids, copper salts in oil can affect the quality of the end product . By controlling their levels, oil companies can ensure that their products meet the required quality standards .
Wirkmechanismus
Target of Action
Naphthenic acids, copper salts, commonly known as copper naphthenate, primarily target cellulosic materials such as wood and textiles . They are widely used in wood preservation and for protecting other cellulosic materials from damage by decay fungi and insects .
Mode of Action
This lipophilic character allows it to interact effectively with its targets. In the oilfield, metal naphthenates, including copper naphthenate, act as emulsion stabilizers and equipment foulers , affecting the performance and integrity of separation processes .
Biochemical Pathways
It’s known that naphthenic acids in crude oil can react with metal ions in the formation of water to produce organic salts as the reservoir fluid is depressurized during normal production . This process leads to the formation of metal naphthenates, including copper naphthenate.
Pharmacokinetics
Copper naphthenate is a blue-green amorphous solid or viscous liquid . It is essentially insoluble in water, with a solubility of 46 mg/L . It is freely soluble in various organic solvents including mineral spirits, diesel fuel, and other fuel oils . These properties affect its distribution and bioavailability in the environment.
Result of Action
The primary result of copper naphthenate’s action is the protection of cellulosic materials from damage by decay fungi and insects . In the oilfield, the formation of metal naphthenates can lead to operational challenges, as they stabilize emulsions and foul equipment .
Action Environment
The action of copper naphthenate is influenced by various environmental factors. For instance, the formation of metal naphthenates in the oilfield is more likely as more acidic reservoirs are being produced . The properties of copper naphthenate treating solutions are also dependent on the type of oil used as the carrier .
Safety and Hazards
Copper Naphthenate is flammable and gives off irritating or toxic fumes (or gases) in a fire . It can be absorbed into the body by inhalation of its vapor and by ingestion . The substance is irritating to the eyes and skin . It is recommended to use ventilation, wear suitable protective clothing, and avoid contact with skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
copper;3-(3-ethylcyclopentyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18O2.Cu/c2*1-2-8-3-4-9(7-8)5-6-10(11)12;/h2*8-9H,2-7H2,1H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMLGYOTQMAXKL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)[O-].CCC1CCC(C1)CCC(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881221 | |
| Record name | Copper(2+) bis[3-(3-ethylcyclopentyl)propanoate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Copper;3-(3-ethylcyclopentyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



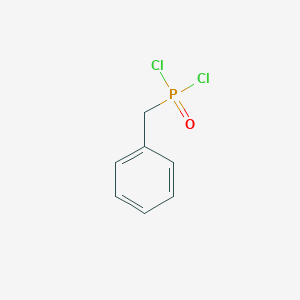
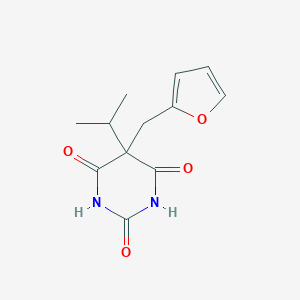

![1-[Hydroxy(phenyl)methyl]cyclohexanol](/img/structure/B74945.png)
